Benzyl cyanides

Benzyl cyanides are derivatives of benzaldehyde with a cyano group (-CN) attached to the benzylic position. These compounds exhibit a variety of structural and functional properties, making them valuable in both academic research and industrial applications. Structurally, they can be linear or cyclic depending on the specific substituents present. Benzyl cyanides are often used as intermediates in organic synthesis due to their reactivity and versatility.

Their unique chemical behavior arises from the presence of both an electron-donating hydroxymethyl group and an electron-withdrawing cyano group, leading to interesting electronic effects that influence their reactivity and stability. In the pharmaceutical industry, benzyl cyanides have been utilized in the synthesis of various drugs due to their ability to form stable derivatives with biological activity.

These compounds are also important in the production of dyes, pesticides, and fragrances owing to their aromatic nature and ease of functionalization. Additionally, their cytotoxic properties make them useful as research tools in studying cellular mechanisms and potential therapeutic targets.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

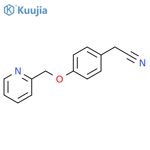

2-4-(Pyridin-2-ylmethoxy)phenylacetonitrile | 1017037-58-9 | C14H12N2O |

|

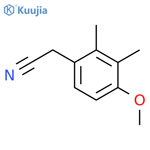

2,3-Dimethyl-4-methoxyphenylacetonitrile | 206559-60-6 | C11H13NO |

|

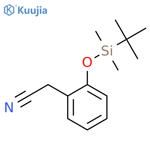

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile | 2338684-84-5 | C14H21NOSi |

|

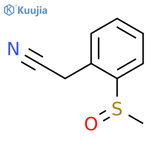

2-(2-methanesulfinylphenyl)acetonitrile | 99613-56-6 | C9H9NOS |

|

4-Hydroxyphenylacetonitrile | 14191-95-8 | C8H7NO |

|

2,4-Difluorophenylacetonitrile | 656-35-9 | C8H5F2N |

|

3,4-Difluorophenylacetonitrile | 658-99-1 | C8H5F2N |

|

3-Chloro-2,6-difluorophenylacetonitrile | 261762-55-4 | C8H4NF2Cl |

|

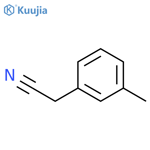

(3-Methylphenyl)acetonitrile | 2947-60-6 | C9H9N |

|

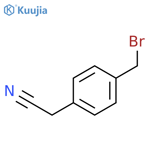

2-4-(bromomethyl)phenylacetonitrile | 7371-94-0 | C9H8NBr |

関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

推奨される供給者

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品